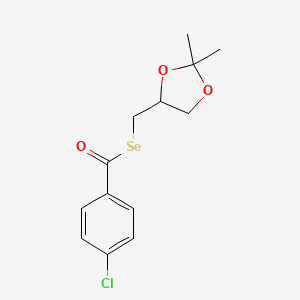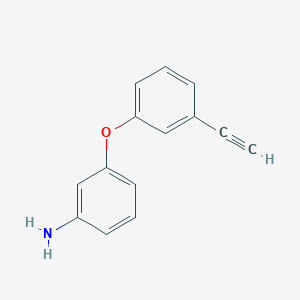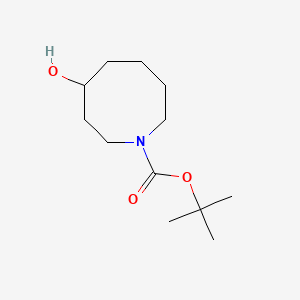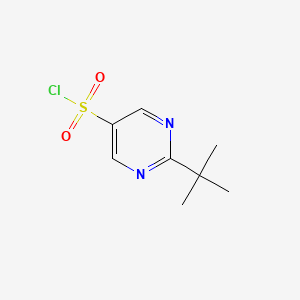
Se-DMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Selenium Dimethyl Carbonate typically involves the oxidative carbonylation of methanol. This method includes two separated reactions: the synthesis of dimethyl carbonate and the synthesis of methyl nitrite. Dimethyl carbonate is synthesized in the gas phase from carbon monoxide and methyl nitrite over a palladium(II) compound-supported catalyst, generating nitrogen monoxide as a byproduct .
Industrial Production Methods
Industrial production of Selenium Dimethyl Carbonate follows similar synthetic routes but on a larger scale. The process involves the oxidative carbonylation of vaporized methanol with dimethyl oxalate as a byproduct. This method achieves high methanol conversion and dimethyl carbonate selectivity using an isothermal fixed-bed reactor at 130°C .
Analyse Des Réactions Chimiques
Types of Reactions
Selenium Dimethyl Carbonate undergoes various chemical reactions, including:
Oxidation: Involves the conversion of Selenium Dimethyl Carbonate to its oxidized forms.
Reduction: Reduction reactions can convert Selenium Dimethyl Carbonate to its reduced forms.
Substitution: Nucleophilic substitution reactions where Selenium Dimethyl Carbonate acts as an electrophile.
Common Reagents and Conditions
Oxidation: Common reagents include oxygen and other oxidizing agents.
Reduction: Reducing agents such as hydrogen or hydrides are used.
Substitution: Reagents like potassium carbonate and 18-crown-6 are used under specific conditions.
Major Products
The major products formed from these reactions include various methylated derivatives and other organic compounds, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Selenium Dimethyl Carbonate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Selenium Dimethyl Carbonate involves its role as an ambident electrophile. It can undergo nucleophilic substitution reactions, where the leaving group rapidly decomposes into methanol and methoxide anions, restoring the base that can then be used in catalytic amounts . This mechanism is crucial for its applications in green chemistry and sustainable synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl Carbonate: A similar compound with widespread industrial applications, including as a methylating agent and co-solvent in lithium-ion batteries.
Ethylene Carbonate: Another carbonate ester used in similar applications but with different physical and chemical properties.
Propylene Carbonate: Used as a solvent and in the production of polycarbonates, similar to Selenium Dimethyl Carbonate.
Uniqueness
Selenium Dimethyl Carbonate stands out due to its unique combination of antioxidant, anti-damage, and anti-edema properties. Its ability to undergo various chemical reactions under mild conditions makes it a versatile compound in both research and industrial applications .
Propriétés
Formule moléculaire |
C13H15ClO3Se |
|---|---|
Poids moléculaire |
333.68 g/mol |
Nom IUPAC |
Se-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl] 4-chlorobenzenecarboselenoate |
InChI |
InChI=1S/C13H15ClO3Se/c1-13(2)16-7-11(17-13)8-18-12(15)9-3-5-10(14)6-4-9/h3-6,11H,7-8H2,1-2H3 |
Clé InChI |
KURKEPPKABHBNC-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)C[Se]C(=O)C2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Methyl-1-{2-[(4-nitrophenyl)amino]-2-oxoethyl}pyridinium](/img/structure/B13920092.png)
![4-(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]-thieno[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13920098.png)
![Imidazo[1,5-b]pyridazin-3-ol](/img/structure/B13920107.png)


![3-[9-(4,6-Diphenyl-1,3,5-triazin-2-yl)dibenzofuran-2-yl]-9-phenylcarbazole](/img/structure/B13920137.png)
![Tert-butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate;oxalic acid](/img/structure/B13920138.png)




